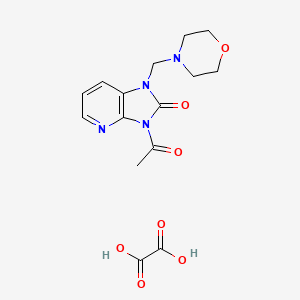
(R)-3-Hydroxy-6-methoxy-3-(methoxycarbonyl)-6-oxohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Hydroxy-6-methoxy-3-(methoxycarbonyl)-6-oxohexanoic acid is an organic compound with a complex structure that includes multiple functional groups such as hydroxyl, methoxy, and carboxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Hydroxy-6-methoxy-3-(methoxycarbonyl)-6-oxohexanoic acid typically involves multi-step organic reactions. One common method includes the esterification of a precursor compound followed by selective hydrolysis and oxidation steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the compound in high purity.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products:
- Oxidation can yield ketones or aldehydes.
- Reduction can produce alcohols.
- Substitution reactions can introduce various functional groups depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, ®-3-Hydroxy-6-methoxy-3-(methoxycarbonyl)-6-oxohexanoic acid can be used to study enzyme interactions and metabolic pathways due to its multiple functional groups.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxy groups can affect the compound’s solubility and membrane permeability, impacting its bioavailability and distribution within biological systems.
Comparaison Avec Des Composés Similaires
- ®-3-Hydroxy-6-methoxy-3-(methoxycarbonyl)-6-oxoheptanoic acid
- ®-3-Hydroxy-6-ethoxy-3-(ethoxycarbonyl)-6-oxohexanoic acid
Uniqueness: The presence of both methoxy and carboxyl groups in ®-3-Hydroxy-6-methoxy-3-(methoxycarbonyl)-6-oxohexanoic acid provides a unique combination of reactivity and stability. This makes it distinct from similar compounds that may lack one or more of these functional groups, thereby offering different chemical and biological properties.
Propriétés
Formule moléculaire |
C9H14O7 |
|---|---|
Poids moléculaire |
234.20 g/mol |
Nom IUPAC |
(3R)-3-hydroxy-6-methoxy-3-methoxycarbonyl-6-oxohexanoic acid |
InChI |
InChI=1S/C9H14O7/c1-15-7(12)3-4-9(14,5-6(10)11)8(13)16-2/h14H,3-5H2,1-2H3,(H,10,11)/t9-/m1/s1 |
Clé InChI |
MSJZJJHSGOCPIQ-SECBINFHSA-N |
SMILES isomérique |
COC(=O)CC[C@@](CC(=O)O)(C(=O)OC)O |
SMILES canonique |
COC(=O)CCC(CC(=O)O)(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


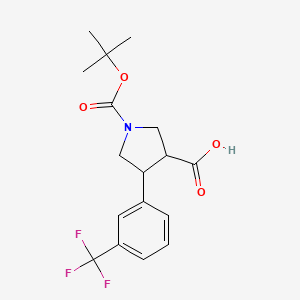
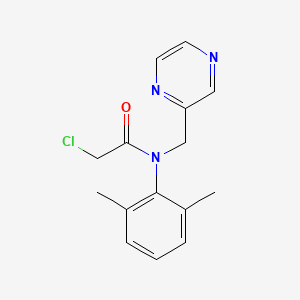
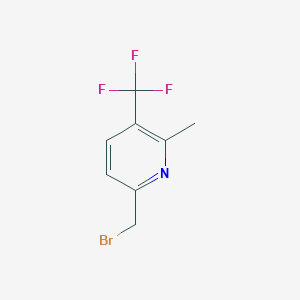
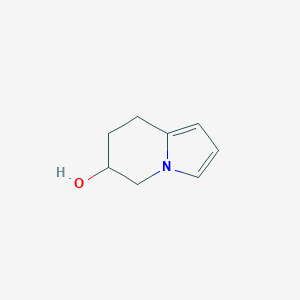
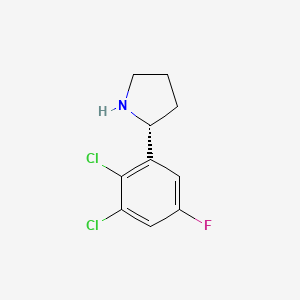

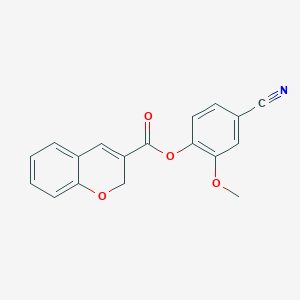
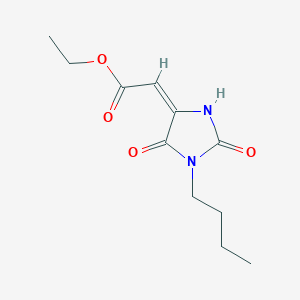
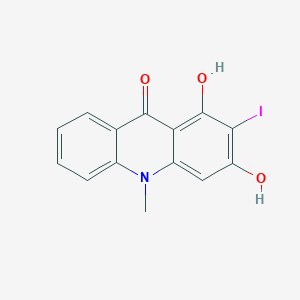

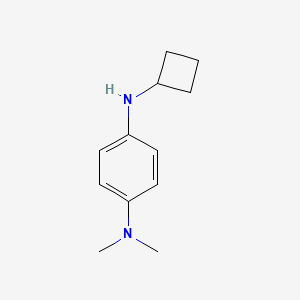
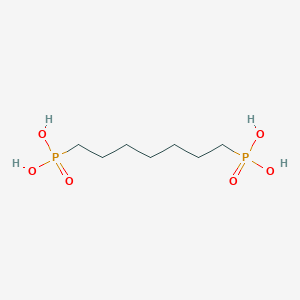
![N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B12933042.png)
